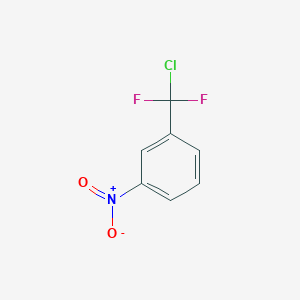
1-Isopropyl-2-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-2-(trifluoromethoxy)benzene is an aromatic compound belonging to the class of phenol ethers. It features a trifluoromethoxy group (-O-CF3) attached to the benzene ring, which imparts unique chemical properties. This compound is utilized in various fields, including medical research, environmental research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of trifluoromethoxylation reagents, which have been developed to facilitate the incorporation of the trifluoromethoxy group . The reaction conditions often involve the use of palladium catalysts and specific ligands to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethoxylation reactions using advanced reagents and optimized reaction conditions to ensure efficiency and cost-effectiveness . The process is designed to minimize waste and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethoxy group influences the reactivity and orientation of the substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Major Products Formed:
Scientific Research Applications
1-Isopropyl-2-(trifluoromethoxy)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it valuable in studying biological systems and interactions.
Medicine: It is explored for its potential therapeutic effects and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Isopropyl-2-(trifluoromethoxy)benzene exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules . In electrophilic aromatic substitution, the trifluoromethoxy group can activate or deactivate the benzene ring, influencing the rate and orientation of the reaction .
Comparison with Similar Compounds
1-Trifluoromethoxy-4-(trifluoromethyl)benzene: This compound also contains a trifluoromethoxy group but differs in the position and presence of additional substituents.
2-Trifluoromethoxy-5-(trifluoromethyl)benzoic acid: This compound is formed through lithiation and carboxylation of 1-trifluoromethoxy-4-(trifluoromethyl)benzene.
Uniqueness: 1-Isopropyl-2-(trifluoromethoxy)benzene is unique due to the presence of the isopropyl group, which can influence its physical and chemical properties, making it distinct from other trifluoromethoxy-substituted benzenes.
Properties
IUPAC Name |
1-propan-2-yl-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7(2)8-5-3-4-6-9(8)14-10(11,12)13/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUWNVNXXOHZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
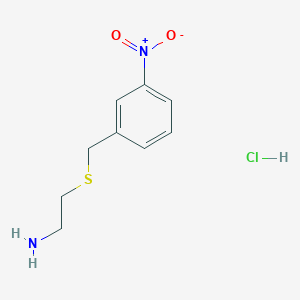
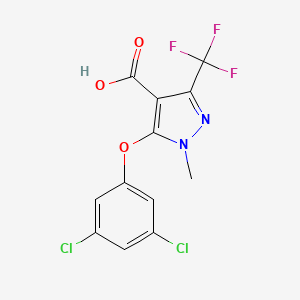
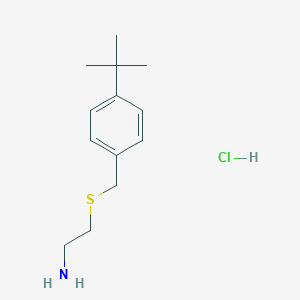
![2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299192.png)
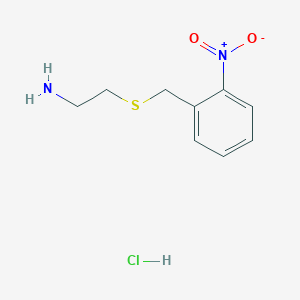
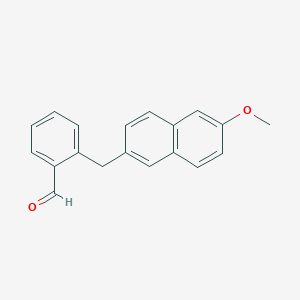
![1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde](/img/structure/B6299212.png)
![2-[2-(1,1-Dimethylethyl)phenoxy]-ethanimidamide hydrochloride](/img/structure/B6299217.png)
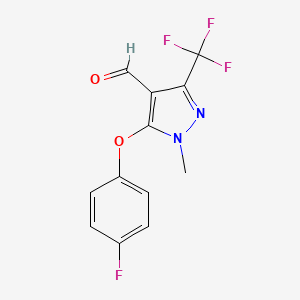
![4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299220.png)

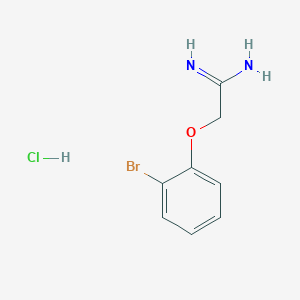
![{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6299252.png)
